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Compound of Interest

Compound Name: 2-Chloro-3-methylquinoline

Cat. No.: B1584123 Get Quote

This guide provides an in-depth technical overview of 2-Chloro-3-methylquinoline, a key

heterocyclic intermediate in synthetic and medicinal chemistry. We will explore its fundamental

properties, established synthetic routes, spectroscopic signature, and characteristic reactivity,

offering field-proven insights for researchers, scientists, and professionals in drug development.

Core Molecular Identity: Nomenclature and
Structure
The unambiguous identification of a chemical entity is the foundation of all subsequent

research. 2-Chloro-3-methylquinoline is a substituted quinoline, which is a bicyclic aromatic

heterocycle composed of a benzene ring fused to a pyridine ring.

IUPAC Name: The formal IUPAC name for this compound is 2-chloro-3-methylquinoline.[1]

The numbering of the quinoline ring system begins at the nitrogen atom and proceeds around

the heterocyclic ring before continuing to the carbocyclic ring. Therefore, the chlorine atom

occupies position 2, and the methyl group is at position 3.

Chemical Structure:
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Caption: 2D structure of 2-Chloro-3-methylquinoline.

The structure consists of a planar quinoline core. The chlorine atom at the C2 position,

adjacent to the ring nitrogen, significantly influences the molecule's electronic properties and

reactivity, making it a key site for synthetic transformations.

Molecular Identifiers: For precise database searching and compound registration, a variety of

identifiers are used.

Identifier Type Value Source

CAS Number 57876-69-4 PubChem[1]

Molecular Formula C₁₀H₈ClN PubChem[1]

Molecular Weight 177.63 g/mol PubChem[1]

SMILES
CC1=CC2=CC=CC=C2N=C1C

l
PubChem[1]

InChIKey
UMYPPRQNLXTIEQ-

UHFFFAOYSA-N
PubChem[1][2]
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Synthesis Methodologies: Constructing the Core
Scaffold
The synthesis of 2-chloro-3-methylquinoline can be approached through several established

routes. The choice of method often depends on the availability of starting materials and the

desired scale of the reaction. A common and powerful strategy involves the initial construction

of the corresponding quinolin-2-one (carbostyril) scaffold, followed by chlorination.

Protocol: Synthesis via Chlorination of 3-
Methylquinolin-2(1H)-one
This two-step approach is a robust method for accessing the target compound. It begins with

the synthesis of the quinolinone precursor, which is then converted to the 2-chloro derivative.

Step 1: Synthesis of 3-Methylquinolin-2(1H)-one The quinolinone core can be synthesized via

several named reactions, such as the Knorr or Conrad-Limpach synthesis. For this specific

precursor, a common starting material is aniline, which reacts with an appropriate β-ketoester.

Step 2: Chlorination of 3-Methylquinolin-2(1H)-one The conversion of the C2-hydroxyl group (in

its tautomeric amide form) to a chlorine atom is a critical step. This is typically achieved using

potent chlorinating agents that can overcome the stability of the amide-like system.

Phosphorus oxychloride (POCl₃) is a widely used and effective reagent for this transformation.

A general procedure, adapted from methods for similar substrates, is as follows.[3]

Experimental Protocol:

Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer,

place 3-methylquinolin-2(1H)-one (1 equivalent).

Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), cautiously add

phosphorus oxychloride (POCl₃, 3-5 equivalents) to the flask. The reaction is often

performed neat or with a high-boiling inert solvent like toluene.

Reaction: Heat the mixture to reflux (approximately 110-120°C) and maintain for 2-4 hours.

The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
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Work-up: After cooling to room temperature, slowly and carefully pour the reaction mixture

onto crushed ice to quench the excess POCl₃. This is a highly exothermic process and must

be done with caution in a well-ventilated fume hood.

Neutralization & Extraction: Neutralize the acidic aqueous solution with a base (e.g., sodium

carbonate or sodium hydroxide solution) until it is slightly alkaline. Extract the aqueous layer

with an organic solvent such as dichloromethane or ethyl acetate (3x).

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure. The crude product is then purified by column

chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol or

hexane) to yield pure 2-chloro-3-methylquinoline.[4]

Step 1: Quinolinone Formation

Step 2: Chlorination

Aniline

3-Methylquinolin-2(1H)-oneConrad-Limpach / Knorr Synthesis

β-Ketoester Derivative

2-Chloro-3-methylquinoline

Reflux

POCl₃

Click to download full resolution via product page

Caption: Workflow for the synthesis of 2-Chloro-3-methylquinoline.

Spectroscopic Characterization
Confirming the structure of the synthesized product requires a combination of spectroscopic

techniques. Below is a summary of the expected data based on the molecule's structure and
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analysis of similar compounds.[5]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy The proton NMR spectrum provides

information about the chemical environment of all hydrogen atoms in the molecule.

Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Rationale

~ 8.0 - 8.1 Singlet 1H H4

Deshielded by

the adjacent

nitrogen and the

anisotropic effect

of the fused ring.

~ 7.5 - 7.9 Multiplet 4H H5, H6, H7, H8

Aromatic protons

on the

carbocyclic ring,

appearing as a

complex

multiplet.

~ 2.5 Singlet 3H -CH₃

Aliphatic protons

of the methyl

group, appearing

as a sharp

singlet.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy The carbon NMR spectrum identifies all

unique carbon environments.
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Chemical Shift (δ, ppm) Assignment Rationale

~ 158 - 162 C2

Carbon attached to both

nitrogen and chlorine, highly

deshielded.

~ 147 - 150 C8a (bridgehead)
Quaternary carbon at the ring

junction adjacent to nitrogen.

~ 125 - 140 C4, C4a, C5, C6, C7, C8
Aromatic carbons of the

quinoline ring system.

~ 122 - 125 C3
Carbon bearing the methyl

group.

~ 15 - 20 -CH₃
Aliphatic carbon of the methyl

group.

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in

the molecule.

Wavenumber (cm⁻¹) Vibration Type Functional Group

3050 - 3100 C-H stretch Aromatic C-H

2920 - 2980 C-H stretch Aliphatic C-H (methyl)

1580 - 1610 C=C / C=N stretch Aromatic ring and pyridine ring

750 - 850 C-Cl stretch Aryl-Chloride

Mass Spectrometry (MS) Mass spectrometry provides the exact mass of the compound and

information about its isotopic distribution.
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m/z Value Interpretation Rationale

177 [M]⁺

Molecular ion peak

corresponding to the ¹²C, ¹H,

³⁵Cl, ¹⁴N isotopologues.

179 [M+2]⁺

Isotopic peak due to the

natural abundance of ³⁷Cl

(~32.5% of ³⁵Cl). The ~3:1

ratio of the M and M+2 peaks

is a characteristic signature of

a monochlorinated compound.

Chemical Reactivity and Synthetic Utility
The reactivity of 2-chloro-3-methylquinoline is dominated by the chlorine atom at the C2

position. This position is activated towards nucleophilic aromatic substitution (SₙAr) due to the

electron-withdrawing effect of the adjacent ring nitrogen, which can stabilize the intermediate

Meisenheimer complex.

Nucleophilic Aromatic Substitution (SₙAr) This class of reaction makes 2-chloro-3-
methylquinoline a valuable and versatile building block for introducing a wide range of

functionalities at the C2 position. The general mechanism involves the attack of a nucleophile

on the C2 carbon, followed by the departure of the chloride leaving group.[6]

Key transformations include:

Amination: Reaction with primary or secondary amines (e.g., aniline, morpholine) yields 2-

aminoquinoline derivatives.[7]

Alkoxylation/Hydroxylation: Treatment with alkoxides (e.g., sodium methoxide) or hydroxides

provides 2-alkoxy or 2-hydroxy (quinolinone) derivatives.

Thiolation: Reaction with thiols or thiolate anions introduces sulfur-based functional groups.

Cross-Coupling Reactions: The C-Cl bond can participate in transition-metal-catalyzed

cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the formation of C-C

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b1584123?utm_src=pdf-body
https://www.benchchem.com/product/b1584123?utm_src=pdf-body
https://www.benchchem.com/product/b1584123?utm_src=pdf-body
https://www.mdpi.com/1420-3049/5/12/1224
https://pmc.ncbi.nlm.nih.gov/articles/PMC9078675/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1584123?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


bonds.[7]

Caption: General mechanism of Nucleophilic Aromatic Substitution (SₙAr). (Note: Images in the

diagram are illustrative placeholders)

Applications in Drug Discovery and Materials
Science
The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous

FDA-approved drugs and clinical candidates.[7][8] Its rigid, planar structure is ideal for

interacting with biological targets like enzymes and receptors.

2-Chloro-3-methylquinoline serves as a critical intermediate for accessing novel quinoline

derivatives for biological screening. The ease with which the 2-chloro group can be displaced

allows for the rapid generation of libraries of compounds with diverse functionalities at this

position.[9]

Recent research has highlighted the use of 2-chloroquinoline derivatives as starting materials

for the synthesis of potential antiviral agents, including dual inhibitors of SARS-CoV-2 main

protease (Mᵖʳᵒ) and papain-like protease (PLᵖʳᵒ).[9] In these designs, the 2-chloroquinoline

moiety serves as a core fragment that can be elaborated with other pharmacophoric groups to

achieve potent and selective inhibition.[9]

Safety and Handling
2-Chloro-3-methylquinoline is classified as a hazardous substance. It is known to cause skin

and serious eye irritation and may cause respiratory irritation.[10] Appropriate personal

protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn

at all times. All manipulations should be carried out in a well-ventilated chemical fume hood.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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